N-Demethyl Ivabradine D6 Hydrochloride
Description
Overview of Ivabradine (B130884) and its Primary Metabolite, N-Demethyl Ivabradine, in Research Contexts
Ivabradine is a medication used for the symptomatic treatment of chronic stable angina pectoris and heart failure. nih.gov It selectively inhibits the I(f) current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility. nih.gov
Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. caymanchem.com The major and only active metabolite of ivabradine is S-18982, more commonly known as N-desmethyl ivabradine or N-Demethyl Ivabradine. caymanchem.com This metabolite is formed through the removal of a methyl group from the parent compound and circulates in the plasma at approximately 40% of the concentration of ivabradine. cerilliant.com Importantly, N-Demethyl Ivabradine also possesses pharmacological activity similar to its parent compound and is further metabolized by CYP3A4. caymanchem.comcerilliant.com
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Metabolic Relationship |
| Ivabradine | C₂₇H₃₆N₂O₅ | 468.59 | Parent Drug |
| N-Demethyl Ivabradine | C₂₆H₃₄N₂O₅ | 454.56 | Active Metabolite of Ivabradine caymanchem.com |
Rationale for Deuteration and its Application in N-Demethyl Ivabradine D6 Hydrochloride
Deuteration is the process of replacing hydrogen atoms (¹H) with their stable isotope, deuterium (B1214612) (²H or D). caymanchem.com This substitution creates a molecule that is chemically very similar to the original but with a higher mass. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a "kinetic isotope effect." This effect can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond. caymanchem.com
However, the primary and most widespread application of deuteration in the context of bioanalysis is the creation of superior internal standards for mass spectrometry-based quantification. acanthusresearch.com this compound is the hydrochloride salt of N-Demethyl Ivabradine that has been labeled with six deuterium atoms. medchemexpress.com
The rationale for using this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. veeprho.com When analyzing biological samples to quantify the amount of N-Demethyl Ivabradine, a known amount of the D6-labeled version is added to each sample at the beginning of the preparation process. veeprho.com Because the deuterated and non-deuterated forms have virtually identical chemical and physical properties, they behave in the same manner during extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.com Any loss of analyte during sample workup will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the ionization signal due to matrix effects will affect both compounds equally. kcasbio.com
The mass spectrometer can easily distinguish between the analyte (N-Demethyl Ivabradine) and the internal standard (N-Demethyl Ivabradine D6) due to the mass difference of six daltons. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification of the N-Demethyl Ivabradine in the original sample can be achieved. nih.gov This makes this compound an invaluable tool for reliable pharmacokinetic analysis of ivabradine and its active metabolite. veeprho.com
| Property | N-Demethyl Ivabradine Hydrochloride | This compound |
| Molecular Formula | C₂₆H₃₅ClN₂O₅ | C₂₆H₂₉D₆ClN₂O₅ |
| Molecular Weight | 491.0 g/mol | 497.1 g/mol |
| Key Application | Analyte in bioanalytical methods | Internal standard for quantification of N-Demethyl Ivabradine caymanchem.comveeprho.com |
| Advantage of Deuteration | N/A | Co-elutes with the analyte, corrects for matrix effects and procedural variability in LC-MS analysis. kcasbio.com |
Properties
Molecular Formula |
C26H29D6ClN2O5 |
|---|---|
Molecular Weight |
497.06 |
Origin of Product |
United States |
Synthesis and Physicochemical Characterization for Research Applications
Methodological Approaches for the Deuteration of Ivabradine (B130884) Derivatives
The synthesis of N-Demethyl Ivabradine D6 Hydrochloride involves the strategic incorporation of six deuterium (B1214612) atoms. This process requires specialized synthetic methods to ensure the precise location and high isotopic enrichment of the label.
Strategies for Site-Specific Deuterium Incorporation
The deuterium atoms in N-Demethyl Ivabradine D6 are located on the propyl chain connecting the benzazepine and benzocyclobutane ring systems. caymanchem.com The formal chemical name, 3-[3-[[(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]amino]propyl-1,1,2,2,3,3-d6]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride, precisely identifies the position of the six deuterium atoms. caymanchem.com
Achieving this site-specific deuteration typically involves the use of a deuterated building block during the synthesis. Instead of performing a hydrogen-isotope exchange on the final molecule, which can sometimes lead to scrambling or incomplete labeling, a more controlled approach is to use a starting material that already contains the deuterium atoms in the desired positions. x-chemrx.com For the synthesis of N-Demethyl Ivabradine D6, a common strategy would involve the use of a deuterated propyl amine synthon which is then coupled to the benzazepinone (B8055114) core.
Late-stage deuteration via hydrogen-isotope exchange (HIE) is another potential strategy, often catalyzed by metal nanoparticles like ruthenium, which can be efficient for various pharmaceuticals. researchgate.netnih.gov However, to achieve the specific hexadeuteration on the propyl chain, a building-block approach generally provides greater control and avoids unwanted deuteration at other positions in the complex molecule.
Considerations in Synthetic Route Design for Isotope-Labeled Analogs
The design of a synthetic route for an isotope-labeled analog like N-Demethyl Ivabradine D6 must prioritize several key factors:
Cost-Effectiveness : The high cost of deuterated starting materials necessitates a synthetic route that is highly efficient and maximizes the incorporation of the isotopic label into the final product. researchgate.net
Isotopic Stability : The C-D bonds must be stable and not susceptible to back-exchange under purification or storage conditions. The labeling on a saturated alkyl chain, as in this compound, is generally very stable.
Chemical and Isotopic Purity : The route must be designed to minimize both chemical and isotopic impurities. This includes preventing the formation of under-labeled (d1-d5) or over-labeled species. acs.org
Isotopic Enrichment and Purity Assessment for Research Standards
For this compound to function as a reliable internal standard in quantitative analysis, its isotopic enrichment and chemical purity must be rigorously confirmed. veeprho.comresearchgate.net
Spectroscopic Techniques for Deuterium Content Determination
Spectroscopic methods are essential for verifying the degree and location of deuterium incorporation.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary tool for assessing isotopic purity. nih.govresearchgate.net By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, a clear mass shift corresponding to the number of incorporated deuterium atoms can be observed. ESI-HRMS can distinguish between the different H/D isotopolog ions (D0 to D6), allowing for the calculation of isotopic enrichment based on their relative abundance. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the absence of proton signals at the specific sites of deuteration. The integration of the remaining proton signals relative to an internal standard can provide a quantitative measure of deuterium incorporation. researchgate.net Furthermore, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment within the molecule. youtube.com
Chromatographic Purity Evaluation of Deuterated Compounds
While spectroscopy confirms isotopic labeling, chromatography is used to determine the chemical purity of the final compound.
High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of pharmaceutical compounds. The technique separates the target compound from any starting materials, by-products, or other impurities. The purity is typically determined by measuring the area of the product peak relative to the total area of all peaks in the chromatogram. For research standards, a chemical purity of ≥98% is common.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This technique combines the separation power of liquid chromatography with the detection sensitivity and specificity of tandem mass spectrometry. nih.gov It is not only used for purity analysis but is also the primary application where N-Demethyl Ivabradine D6 serves as an internal standard for the quantification of its non-labeled counterpart in biological matrices. nih.govresearchgate.net
Analytical Characterization of this compound for Research Use
The definitive identification and characterization of this compound are established through a combination of analytical data. This information is critical for its use as a certified research standard.
The compound is a deuterium-labeled version of N-Desmethyl Ivabradine, which is an active metabolite of Ivabradine. caymanchem.commedchemexpress.com It is typically supplied as a solid. caymanchem.com
Below is a table summarizing the key physicochemical and analytical properties of this compound.
| Property | Data | Source(s) |
| Chemical Name | 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl-1,1,2,2,3,3-d6]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride | caymanchem.com |
| Molecular Formula | C₂₆H₂₈D₆N₂O₅ • HCl | caymanchem.com |
| Molecular Weight | 497.1 g/mol | caymanchem.comnih.gov |
| CAS Number | 1346600-74-5 | clearsynth.com |
| Appearance | White to Off-White Solid | |
| Purity (HPLC) | ≥98% | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | caymanchem.com |
| Solubility | Soluble in Methanol (B129727) | caymanchem.com |
Advanced Analytical Methodologies for Quantitative Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the definitive technique for the bioanalysis of pharmaceuticals and their metabolites due to its high selectivity, sensitivity, and speed. For the analysis of N-Demethyl Ivabradine (B130884) and its deuterated analog, LC-MS/MS provides the necessary performance to achieve low detection limits in complex biological samples.
Chromatographic Separation Principles and Optimization for Deuterated Analogs
The fundamental goal of the chromatographic step is to separate the analyte of interest from other matrix components to reduce ion suppression and ensure accurate quantification. When using a stable isotope-labeled internal standard like N-Demethyl Ivabradine D6 Hydrochloride, the ideal chromatographic outcome is co-elution with the unlabeled analyte, N-Demethyl Ivabradine. This ensures that both compounds experience the same matrix effects and ionization conditions. However, a phenomenon known as the chromatographic isotope effect can sometimes lead to partial separation of deuterated and non-deuterated compounds. acs.org This effect is generally minor with modern HPLC columns and optimized methods but must be considered during method development.
The selection of the stationary and mobile phases is critical for achieving optimal separation and peak shape. For N-Demethyl Ivabradine and its deuterated standard, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.
Stationary Phase: Chemically bonded silica-based columns, particularly those with C18 (octadecyl) or C8 (octyl) stationary phases, are widely used. akjournals.comresearchgate.net C18 columns are preferred for their strong hydrophobic retention of non-polar compounds like Ivabradine and its metabolites. Studies have utilized columns such as the Zorbax Eclipse Plus C18 and Diamonsil C18 to achieve efficient separation. researchgate.netresearchgate.net The particle size of the stationary phase is also a key parameter, with smaller particles (e.g., 3.5 µm) offering higher efficiency and resolution. researchgate.net
Mobile Phase Composition: The mobile phase in reversed-phase chromatography typically consists of a mixture of water and a less polar organic solvent. The choice of organic modifier and additives is crucial for optimizing retention, selectivity, and peak symmetry.
Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. researchgate.netresearchgate.net The ratio of the organic modifier to the aqueous phase determines the retention time of the analytes.
Aqueous Phase and Additives: The aqueous portion of the mobile phase often contains buffers and additives to control pH and improve peak shape. Ammonium (B1175870) acetate (B1210297) and phosphate (B84403) buffers are frequently employed. akjournals.comresearchgate.net The addition of a small percentage of an acid, such as formic acid (e.g., 0.2%), is common to promote the protonation of the basic amine groups in N-Demethyl Ivabradine, leading to sharper, more symmetrical peaks. researchgate.net A typical mobile phase might be a mixture of methanol and 5 mM ammonium acetate buffer containing 0.2% formic acid (80:20, v/v). researchgate.net
Table 1: Examples of Stationary and Mobile Phases for Ivabradine Metabolite Analysis
| Stationary Phase | Mobile Phase Composition | Reference |
|---|---|---|
| Diamonsil C18 (150 mm x 4.6 mm, 5 µm) | Methanol and 5 mM aqueous ammonium acetate buffer with 0.2% formic acid (80:20, v/v) | researchgate.net |
| Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | Acetonitrile and 28 mM phosphate buffer (pH 6.0) | researchgate.net |
| Acquity UPLC BEH C18 | Acetonitrile and water with formic acid | rsc.org |
While isocratic elution (constant mobile phase composition) can be sufficient for simple analyses, gradient elution is often necessary for resolving analytes in complex biological matrices like plasma or urine. akjournals.com A gradient program involves changing the proportion of the organic solvent in the mobile phase over time. This allows for the elution of a wide range of compounds with varying polarities within a reasonable run time.
For the analysis of Ivabradine and its metabolites, a typical gradient might start with a lower concentration of the organic solvent to retain and separate polar matrix components, followed by a gradual increase in the organic solvent concentration to elute the analytes of interest, and finally a high organic concentration wash step to remove strongly retained non-polar compounds. One study optimizing the separation of Ivabradine and its impurities utilized a linear gradient from 11% to 34% acetonitrile over 45 minutes. akjournals.com This approach ensures that N-Demethyl Ivabradine is well-resolved from the parent drug, other metabolites, and endogenous plasma components, which is critical for minimizing ion suppression and ensuring accurate quantification.
Table 2: Illustrative Gradient Elution Program
| Time (minutes) | % Aqueous (e.g., 20 mM Ammonium Acetate, pH 7.35) | % Organic (e.g., Acetonitrile) | Elution Purpose |
|---|---|---|---|
| 0.0 - 5.0 | 89 | 11 | Elution of polar matrix components |
| 5.0 - 45.0 | 89 → 66 | 11 → 34 | Elution and separation of analytes |
| 45.1 - 50.0 | 10 | 90 | Column wash |
| 50.1 - 55.0 | 89 | 11 | Re-equilibration |
This table is an illustrative example based on principles described in reference akjournals.com.
Mass Spectrometric Detection Modes and Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is employed for detection, providing a high degree of selectivity and sensitivity. The process involves ionizing the analyte, selecting the resulting precursor ion, fragmenting it, and then detecting a specific product ion.
Multiple Reaction Monitoring (MRM) is the most widely used scan mode for quantitative analysis in tandem mass spectrometry. In MRM, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for each analyte. This highly specific detection method filters out most chemical noise, resulting in a very high signal-to-noise ratio.
For N-Demethyl Ivabradine, a common MRM transition is the monitoring of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 455.2, which is then fragmented to produce a characteristic product ion at m/z 262.2. rsc.org
This compound is used as an internal standard. The "D6" indicates that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. Based on its chemical structure, these deuterium atoms are located on the propyl chain. This results in a mass increase of 6 Daltons compared to the unlabeled compound. Therefore, the protonated molecule [M+H]⁺ for N-Demethyl Ivabradine D6 will have an m/z of approximately 461.2.
The fragmentation of N-Demethyl Ivabradine primarily occurs at the bond between the propyl chain and the nitrogen of the benzazepinone (B8055114) ring system. The major product ion at m/z 262.2 corresponds to the protonated 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one portion of the molecule. Since the deuterium labels are on the propyl chain, which is lost during this fragmentation, the product ion for the D6 analog remains the same as for the unlabeled compound, m/z 262.2.
Table 3: Key MRM Transitions for Quantitative Analysis
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Reference (for unlabeled) |
|---|---|---|---|
| N-Demethyl Ivabradine | 455.2 | 262.2 | rsc.org |
| N-Demethyl Ivabradine D6 | 461.2 | 262.2 | *Deduced |
The transition for the D6 compound is deduced based on the known fragmentation pattern and the location of the deuterium labels.
Figure 1: Proposed Fragmentation Pathway of N-Demethyl Ivabradine

This image illustrates a typical fragmentation pattern for an Ivabradine-related compound, resulting in a stable fragment analogous to the m/z 262.2 product ion of N-Demethyl Ivabradine. frontiersin.org
Electrospray Ionization (ESI) is the most suitable and commonly used ionization technique for the analysis of moderately polar and thermolabile compounds like N-Demethyl Ivabradine in an LC-MS/MS system.
Electrospray Ionization (ESI): ESI generates gas-phase ions from liquid solutions by creating a fine spray of charged droplets in the presence of a strong electric field. The solvent evaporates from the droplets, eventually leading to the formation of gas-phase analyte ions. For N-Demethyl Ivabradine, which contains basic nitrogen atoms, analysis is performed in the positive ion mode ([M+H]⁺). ESI is a "soft" ionization technique, meaning it typically produces intact protonated molecules with minimal in-source fragmentation, which is ideal for quantitative analysis where the precursor ion must be preserved for MS/MS fragmentation. The use of mobile phase additives like formic or acetic acid aids the protonation process, enhancing the ESI signal.
While other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) exist, ESI is generally preferred for compounds like N-Demethyl Ivabradine due to its superior efficiency in ionizing polar molecules from liquid phases.
Optimization of Mass Spectrometric Parameters for Enhanced Sensitivity and Specificity
In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), optimizing mass spectrometric parameters is fundamental to achieving the high sensitivity and specificity required for detecting low concentrations of analytes in biological samples. For N-Demethyl Ivabradine D6 and its corresponding analyte, this optimization is centered on the Multiple Reaction Monitoring (MRM) mode, which provides inherent selectivity. sphinxsai.com
Key parameters that require careful optimization include the ionization source settings, collision energy, and gas pressures. nih.govnih.govresearchgate.net Researchers have found that for Ivabradine and its metabolites, including N-Demethyl Ivabradine, a positive electrospray ionization (ESI) mode yields more intense signals compared to the negative mode. sphinxsai.comnih.gov The selection of precursor and product ions in MRM is the most critical step for specificity. The transition for N-Demethyl Ivabradine D6 is selected to be specific and free from cross-talk with the analyte or other endogenous components. One study identified the optimal mass transition for N-Demethyl Ivabradine D6 as m/z 461.31 to 177.15. sphinxsai.com
The optimization process involves infusing a standard solution of the compound and systematically adjusting parameters to maximize the signal of the desired MRM transition. This includes tuning the cone voltage (or declustering potential) to maximize the abundance of the precursor ion and adjusting the collision energy to achieve optimal fragmentation into the desired product ion.
Table 1: Example of Optimized Mass Spectrometric Parameters for N-Demethyl Ivabradine and its D6 Labeled Internal Standard
Parameter N-Demethyl Ivabradine (Analyte) N-Demethyl Ivabradine D6 (Internal Standard) Reference Ionization Mode Positive ESI Positive ESI [3, 4] Precursor Ion (m/z) 455.40 461.31 veeprho.com Product Ion (m/z) 177.15 177.15 veeprho.com Dwell Time (sec) 0.079 0.079 veeprho.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
The use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of N-Demethyl Ivabradine D6 is not a standard approach. GC-MS is best suited for compounds that are volatile or can be made volatile through a process called derivatization. Ivabradine and its metabolites are relatively large, polar, and non-volatile molecules, making them unsuitable for direct GC analysis. ajrconline.org
While literature specifically detailing a GC-MS method for N-Demethyl Ivabradine D6 is scarce to non-existent, the theoretical approach would involve a derivatization step to increase the compound's volatility. This chemical modification would target polar functional groups (like amines) to create a less polar, more thermally stable derivative. However, given the success and direct applicability of LC-MS/MS, which does not require derivatization, it remains the overwhelmingly preferred technique for the bioanalysis of these compounds. ajrconline.orgresearchgate.net The development of a GC-MS method would be a complex and likely unnecessary endeavor.
Sample Preparation Strategies for Biological Matrices in Quantitative Bioanalysis
Effective sample preparation is a critical prerequisite for reliable quantitative bioanalysis. nih.gov The goal is to remove interfering substances, such as proteins and phospholipids, from the biological matrix (e.g., plasma, urine) to improve the accuracy and precision of the analysis. nih.govpsu.edu The choice of technique depends on the analyte's properties, the required sensitivity, and the nature of the biological matrix. For N-Demethyl Ivabradine and its internal standard, several methods have been successfully employed.
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning and concentrating analytes from complex matrices. sphinxsai.com It offers superior selectivity compared to other methods by utilizing the differential affinity of the analyte and impurities for a solid sorbent packed in a cartridge.
For N-Demethyl Ivabradine, polymeric sorbent cartridges are often used. sphinxsai.com A typical SPE protocol involves four main steps:
Conditioning: The sorbent is prepared with a solvent like methanol, followed by water or a buffer to ensure proper interaction with the aqueous sample.
Loading: The pre-treated plasma sample (often diluted) is passed through the cartridge. The analyte and the internal standard bind to the sorbent.
Washing: The cartridge is washed with a specific solvent mixture to remove weakly bound interferences while the analytes of interest are retained.
Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified analytes and the internal standard. The eluate is then typically evaporated and reconstituted in the mobile phase for LC-MS/MS injection. researchgate.net
This method provides high recovery and very clean extracts, minimizing matrix effects and leading to robust and reliable quantification. sphinxsai.com
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the principle of partitioning an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. psu.edu The efficiency of the extraction depends on the analyte's partition coefficient (logP), the pH of the aqueous phase, and the choice of the organic solvent. psu.edu
For basic compounds like N-Demethyl Ivabradine, the aqueous sample is typically alkalinized (pH adjusted to be 2 units above the pKa) to ensure the analyte is in its neutral, un-ionized form, which is more soluble in the organic solvent. psu.edu A suitable, water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is added, and the mixture is vortexed to facilitate the transfer of the analyte into the organic phase. researchgate.net After centrifugation to separate the layers, the organic layer containing the analyte and internal standard is removed, evaporated, and the residue is reconstituted for analysis. researchgate.net LLE is effective at removing non-lipid endogenous materials but can be more labor-intensive than other methods. researchgate.net
Protein Precipitation (PPT) is the simplest and fastest method for sample preparation. nih.gov It involves adding a large volume of a water-miscible organic solvent, such as acetonitrile or methanol, or a strong acid to the plasma sample. nih.govresearchgate.net This denatures and precipitates the proteins. Following centrifugation, the clear supernatant containing the analyte and internal standard is separated and can be injected directly into the LC-MS/MS system or after an evaporation and reconstitution step. nih.govbrieflands.com
While fast and inexpensive, PPT is less clean than SPE or LLE and may result in significant matrix effects due to the co-extraction of other soluble endogenous components like phospholipids. nih.gov However, for many applications, the use of a stable isotope-labeled internal standard like N-Demethyl Ivabradine D6 can effectively compensate for these matrix effects, making PPT a viable and efficient option. nih.govresearchgate.net
Table 2: Comparison of Sample Preparation Techniques for N-Demethyl Ivabradine Analysis
Technique Principle Advantages Disadvantages Reference Solid-Phase Extraction (SPE) Analyte partitions between solid sorbent and liquid sample High recovery, clean extracts, high selectivity, easily automated More expensive, can be method-development intensive [3, 23] Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases Effective cleanup, low cost Labor-intensive, requires large solvent volumes, can be difficult to automate [7, 17] Protein Precipitation (PPT) Proteins removed by precipitation with organic solvent or acid Fast, simple, inexpensive, high throughput Less clean extracts, potential for significant matrix effects [4, 6]
Method Validation Parameters for Stable Isotope-Labeled Internal Standards in Bioanalytical Research
The use of a SIL-IS like N-Demethyl Ivabradine D6 is the gold standard in quantitative bioanalysis, but its use requires rigorous validation to ensure the method is reliable and reproducible. nih.govresearchgate.net Regulatory bodies like the FDA provide guidelines for this validation, which includes several key parameters. biomedpharmajournal.org
Specificity and Selectivity: The method must demonstrate that it can unequivocally quantify the analyte and internal standard in the presence of endogenous matrix components, metabolites, and other potential interferences. This is typically shown by analyzing at least six different blank matrix sources to ensure no interfering peaks are present at the retention times of the analyte and IS. nih.gov
Linearity and Range: The calibration curve, generated by plotting the peak area ratio (analyte/IS) against the analyte concentration, must be linear over the expected concentration range in samples. A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required. sphinxsai.comnih.gov
Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (e.g., LLOQ, low, medium, and high QC) on the same day (intra-day) and on different days (inter-day). The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ). sphinxsai.comnih.gov
Recovery: Extraction recovery compares the analyte response from an extracted sample to that of a post-extraction spiked sample at the same concentration. While 100% recovery is not necessary, it should be consistent and reproducible across the concentration range. The SIL-IS is crucial here, as it is expected to have a similar recovery to the analyte, thereby correcting for any variability. nih.gov
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and IS. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The use of a SIL-IS is intended to compensate for matrix effects, as both the analyte and IS should be suppressed or enhanced to the same extent. nih.gov
Stability: The stability of the analyte and IS must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at a specified temperature (e.g., -20°C or -80°C). researchgate.netnih.gov
A crucial aspect of validation with a SIL-IS is to investigate any potential for isotopic cross-contribution, where a signal from the analyte contributes to the IS signal or vice versa. researchgate.net This is managed by ensuring the purity of the IS and selecting an appropriate concentration that minimizes this risk while providing a robust signal for normalization. nih.gov
Evaluation of Selectivity and Specificity for Analyte Discrimination
In the context of quantitative bioanalysis, selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. For this compound, its primary function as an internal standard necessitates a high degree of selectivity. Analytical methods, typically LC-MS/MS, are developed to ensure that there are no interfering peaks from endogenous matrix components or other metabolites at the retention times of both N-desmethyl ivabradine and this compound. sphinxsai.comresearchgate.net
The specificity of the method is established by comparing the chromatograms of blank biological samples (e.g., plasma, urine) with those of samples spiked with N-desmethyl ivabradine and the internal standard, this compound. researchgate.net The absence of any significant interfering peaks in the blank samples at the specific mass transitions monitored for the analyte and the internal standard confirms the method's specificity. nih.gov Furthermore, the distinct mass-to-charge (m/z) ratios of the deuterated and non-deuterated compounds ensure their unambiguous discrimination by the mass spectrometer.
Assessment of Linearity and Calibration Range for Quantitative Accuracy
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. When this compound is used as an internal standard, the linearity of the method is assessed by preparing a series of calibration standards containing known concentrations of the non-deuterated analyte, N-desmethyl ivabradine, and a constant concentration of the deuterated internal standard.
The method's performance is validated across a specific concentration range, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. researchgate.netpsu.edu For instance, in a study quantifying N-desmethyl ivabradine in human plasma, the calibration curve was linear over the range of 0.0500 to 20.0 ng/mL. nih.gov The consistent response of this compound across this range is fundamental to ensuring the accuracy of the quantification.
| Parameter | Typical Range for N-desmethyl ivabradine (using N-Demethyl Ivabradine D6 HCl as IS) | Correlation Coefficient (r²) |
| Linearity in Human Plasma | 0.0500 - 20.0 ng/mL | ≥ 0.99 |
| Linearity in Human Urine | 8.5 - 850 ng/mL | ≥ 0.99 |
Determination of Analytical Accuracy and Precision (Intra-day and Inter-day)
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are critical for reliable quantitative analysis and are assessed at multiple concentration levels (low, medium, and high quality control samples). The use of this compound as an internal standard significantly enhances both accuracy and precision by correcting for random and systematic errors during sample processing and analysis. sphinxsai.comnih.gov
Intra-day precision and accuracy are determined by analyzing replicate quality control samples within the same day, while inter-day precision and accuracy are assessed by analyzing the samples on different days. For bioanalytical methods, the acceptance criteria are typically within ±15% of the nominal concentration for accuracy, and a relative standard deviation (RSD) of ≤15% for precision. researchgate.net The consistent performance of the internal standard is reflected in the low variability of the results.
| Quality Control Sample | Intra-day Precision (%RSD) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%RSD) | Inter-day Accuracy (% of Nominal) |
| Low | < 15% | 85% - 115% | < 15% | 85% - 115% |
| Medium | < 15% | 85% - 115% | < 15% | 85% - 115% |
| High | < 15% | 85% - 115% | < 15% | 85% - 115% |
Recovery and Matrix Effects Assessment in Diverse Biological Samples
When analyzing biological samples, it is crucial to evaluate the efficiency of the extraction procedure (recovery) and the influence of the sample matrix on the analytical signal (matrix effect). This compound, with its physicochemical properties being nearly identical to the analyte, is essential for accurately assessing these parameters.
Recovery is determined by comparing the analyte's peak area in a pre-extraction spiked sample to that of a post-extraction spiked sample. The matrix effect is evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution. The use of a deuterated internal standard helps to compensate for any signal suppression or enhancement caused by the matrix, thereby improving the reliability of the quantification. sphinxsai.com
| Parameter | Typical Acceptance Criteria |
| Recovery | Consistent and reproducible across concentration levels |
| Matrix Effect (IS-normalized) | Coefficient of variation (CV) ≤ 15% |
Analytical Stability Studies (Freeze-Thaw, Short-Term, Long-Term, Stock Solution)
The stability of both the analyte and the internal standard under various storage and handling conditions must be established to ensure the integrity of the analytical results. This compound is subjected to the same stability tests as the analyte to ensure it remains stable throughout the entire analytical process.
Freeze-Thaw Stability: This assesses the stability of the compound after repeated cycles of freezing and thawing.
Short-Term Stability: This evaluates the stability of the compound at room temperature for a specified period, simulating the time samples may be left on a benchtop.
Long-Term Stability: This determines the stability of the compound when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration. medchemexpress.commedchemexpress.com
Stock Solution Stability: This confirms the stability of the stock solutions of the internal standard under defined storage conditions. medchemexpress.commedchemexpress.comtargetmol.com
In each stability study, the measured concentrations are compared to the nominal concentrations, and the deviation should be within acceptable limits, typically ±15%. medchemexpress.commedchemexpress.com
| Stability Test | Storage Condition | Typical Duration | Acceptance Criteria (% Deviation) |
| Freeze-Thaw | -20°C to Room Temperature | Multiple Cycles | ≤ 15% |
| Short-Term (Bench-top) | Room Temperature | Several Hours | ≤ 15% |
| Long-Term | -80°C | 6 Months | ≤ 15% |
| Stock Solution | -20°C | 1 Month | ≤ 15% |
Applications in Drug Metabolism and Preclinical Pharmacokinetic Research
Role as an Internal Standard in Quantitative Bioanalysis of Ivabradine (B130884) and its Metabolites
In the field of quantitative bioanalysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise measurements of an analyte in complex biological samples such as plasma or urine. researchgate.net N-Demethyl Ivabradine D6 Hydrochloride is commonly utilized as an internal standard for the quantification of both Ivabradine and its primary metabolite, N-Demethyl Ivabradine. caymanchem.comveeprho.com
Biological samples are complex mixtures containing salts, lipids, proteins, and other endogenous substances. During LC-MS/MS analysis, these co-eluting components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect". waters.com This interference can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification. researchgate.net
A stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard for mitigating these issues. scispace.com Because it is chemically almost identical to the unlabeled analyte (N-Demethyl Ivabradine), it co-elutes during chromatography and experiences the same matrix effects and variability during sample preparation (e.g., extraction, evaporation) and ionization. researchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced by these factors is effectively cancelled out. While SIL internal standards are highly effective, it is important to note that in rare cases, slight differences in retention time due to the deuterium (B1214612) isotope effect can lead to differential matrix effects, a phenomenon that must be assessed during method validation. researchgate.netmyadlm.orgnih.gov
Table 1: The Principle of Internal Standard Correction
| Analytical Step | Effect on Analyte Signal | Effect on IS Signal | Analyte/IS Ratio | Outcome |
|---|---|---|---|---|
| Sample Extraction | Inconsistent recovery (e.g., 85%) | Inconsistent recovery (e.g., 85%) | Remains constant | Variability is corrected |
| Ion Suppression | Signal is reduced (e.g., by 30%) | Signal is reduced (e.g., by 30%) | Remains constant | Inaccuracy is corrected |
| Injection Volume | Minor variation (e.g., ±2%) | Minor variation (e.g., ±2%) | Remains constant | Imprecision is corrected |
By compensating for the analytical variability described above, the use of this compound as an internal standard directly enhances the quality of bioanalytical data. The analyte-to-internal standard peak area ratio becomes the primary measure, which is significantly more stable and reproducible than the analyte's absolute signal. scispace.com This leads to improved accuracy (closeness to the true value) and precision (reproducibility of measurements) in the determination of drug and metabolite concentrations, which is essential for reliable pharmacokinetic studies. veeprho.combrieflands.com
Elucidation of Ivabradine Metabolic Pathways Utilizing Deuterated Standards
Deuterated standards are fundamental in studies designed to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). They provide the analytical precision needed to trace the fate of a drug and its transformation products within a biological system.
Ivabradine undergoes extensive metabolism in the body, with N-demethylation being a principal pathway. This process results in the formation of its main active metabolite, N-Demethyl Ivabradine (also known as S18982). caymanchem.com In pharmacokinetic studies designed to quantify the exposure of both the parent drug and this key metabolite, this compound is used as an internal standard to construct calibration curves and accurately measure the concentration of N-Demethyl Ivabradine in samples taken over time. researchgate.net
Before a drug is tested in humans, its metabolic fate is often studied in vitro using subcellular fractions or cells. The most common systems are liver microsomes and hepatocytes. pharmaron.com
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. bioivt.com
Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of hepatic metabolism. pharmaron.com
In a typical metabolic stability assay, the parent drug (Ivabradine) is incubated with either microsomes or hepatocytes, and samples are taken at various time points. springernature.comnih.gov To determine the rate of metabolism, analysts measure the disappearance of the parent drug or the formation of a metabolite. This compound is essential in these assays for the accurate quantification of the N-Demethyl Ivabradine formed over time, allowing researchers to calculate the intrinsic clearance rate of the parent compound. bioivt.comthermofisher.com
Table 2: Comparison of In Vitro Metabolic Systems
| Feature | Liver Microsomes | Hepatocytes |
|---|---|---|
| Enzyme Content | Primarily Phase I (CYP) enzymes. | Phase I and Phase II enzymes, plus cofactors. |
| Cellular Structure | Subcellular fraction (vesicles). | Intact, whole cells. |
| Primary Use | High-throughput screening for CYP-mediated metabolism. | Broader assessment of overall hepatic metabolism and clearance. bioivt.com |
| Complexity | Simpler, more robust system. | More physiologically relevant, but more sensitive to handling. pharmaron.com |
Research has identified that Ivabradine is metabolized almost exclusively by the Cytochrome P450 isoform CYP3A4. caymanchem.comcaymanchem.com To characterize this interaction, enzyme kinetics studies are performed. These experiments determine key parameters such as the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax).
In these studies, various concentrations of Ivabradine are incubated with human liver microsomes (or recombinant CYP3A4 enzymes), and the rate of N-Demethyl Ivabradine formation is measured. The use of this compound as an internal standard is critical for the precise quantification of the metabolite formed at each substrate concentration. This precision is paramount for constructing accurate kinetic plots and deriving reliable kinetic parameters, which are vital for predicting potential drug-drug interactions. nih.gov
Pharmacokinetic Parameter Determination in Preclinical Animal Models
The determination of a drug's pharmacokinetic profile is a cornerstone of preclinical research. This compound is instrumental in accurately characterizing the behavior of Ivabradine and its active metabolite in animal models.
Quantitation of Parent Drug and Metabolite in Biological Fluids
Accurate quantification of drug and metabolite concentrations in biological matrices like plasma and urine is fundamental to defining pharmacokinetic parameters. musechem.com Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and the use of stable isotope-labeled internal standards like N-Demethyl Ivabradine D6 is essential for robust and reliable method validation. acanthusresearch.comresearchgate.net
In a representative LC-MS/MS method for the simultaneous determination of Ivabradine and N-Demethyl Ivabradine, their corresponding deuterated analogues (Ivabradine-d6 and N-Demethyl Ivabradine-d6) are used as internal standards. nih.govnih.gov This approach effectively corrects for variations during sample preparation and potential matrix effects, which can interfere with the analysis. acanthusresearch.comnih.gov The use of such standards ensures that the data generated is precise and accurate. musechem.com
Validated methods demonstrate excellent linearity over a specific concentration range. For instance, assays have shown good linearity (r≥0.99) for Ivabradine in plasma over ranges of 0.1013–101.3 ng/mL and for N-Demethyl Ivabradine from 0.085–25.5 ng/mL. researchgate.netdoaj.orgresearchgate.net The precision and accuracy of these methods fall within the stringent limits required by regulatory guidelines. nih.govresearchgate.net
Table 1: Example of LC-MS/MS Method Validation Parameters for Ivabradine and N-Demethyl Ivabradine Quantitation in Human Plasma
| Parameter | Ivabradine | N-Demethyl Ivabradine |
|---|---|---|
| Linearity Range | 0.100 to 60.0 ng/mL | 0.0500 to 20.0 ng/mL |
| Correlation Coefficient (r) | ≥0.99 | ≥0.99 |
| Inter-day Precision (CV%) | Within acceptable limits | Within acceptable limits |
| Inter-day Accuracy | Within acceptable limits | Within acceptable limits |
Data derived from a study on the simultaneous determination of ivabradine and N-demethylivabradine in human plasma. nih.gov
Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Understanding the ADME profile of a drug is critical to predicting its behavior in the body. Ivabradine is absorbed orally, with food delaying absorption by about an hour and increasing plasma exposure by 20% to 40%. nih.govnih.govdrugbank.com It is approximately 70% bound to plasma proteins and has a volume of distribution of about 100 L. nih.govnih.gov
Metabolism is the primary route of Ivabradine's clearance. It is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, predominantly in the liver and intestines. caymanchem.comnih.govnih.gov The main pathway is N-demethylation, which produces the major active metabolite, N-Demethyl Ivabradine (also known as S-18982). nih.govnih.gov This metabolite circulates at approximately 40% of the concentration of the parent drug and is also a substrate for CYP3A4. nih.govnih.gov
Ivabradine has an effective elimination half-life of about six hours. nih.govnih.gov The metabolites are excreted in similar amounts through both feces and urine, with only about 4% of an oral dose being excreted as unchanged drug in the urine. nih.gov The accurate measurement of the parent drug and its N-demethylated metabolite, facilitated by the use of N-Demethyl Ivabradine D6 as an internal standard, is crucial for constructing a complete picture of the drug's disposition.
Investigation of Drug-Drug Interactions Affecting Ivabradine Metabolism using Deuterated Probes
Given that Ivabradine is primarily metabolized by CYP3A4, it is susceptible to drug-drug interactions (DDIs) with compounds that inhibit or induce this enzyme. nih.govdrugbank.com Co-administration with potent CYP3A4 inhibitors (e.g., azole antifungals like itraconazole, macrolide antibiotics like clarithromycin, or certain protease inhibitors) can significantly increase plasma concentrations of Ivabradine, potentially leading to adverse effects. nih.govmedscape.comoup.com Conversely, co-administration with CYP3A4 inducers (e.g., St. John's wort, rifampicin) can decrease Ivabradine's plasma levels and reduce its efficacy. nih.gov
Preclinical DDI studies are designed to assess this risk. In these studies, animal models are administered Ivabradine alone and in combination with a potential inhibitor or inducer of CYP3A4. e-century.us Plasma samples are collected over time to determine the pharmacokinetic profiles of Ivabradine and N-Demethyl Ivabradine in both scenarios. e-century.us
The role of deuterated probes, such as this compound, is again as an indispensable analytical tool. By serving as an internal standard in the LC-MS/MS analysis, it ensures the accurate quantification of the metabolite's concentration. nih.gov A significant change in the area under the curve (AUC) or maximum concentration (Cmax) of Ivabradine or N-Demethyl Ivabradine when co-administered with another drug provides clear evidence of a pharmacokinetic interaction. e-century.us This information is vital for predicting potential DDIs in humans and for providing guidance on safe co-administration of medications.
Contribution to Analytical Quality Control and Reference Standard Development
Utilization in Analytical Method Development and Validation Protocols
The development of robust bioanalytical methods is a prerequisite for the accurate assessment of a drug's pharmacokinetic profile. N-Demethyl Ivabradine (B130884) D6 Hydrochloride is a preferred internal standard in the development and validation of such methods for Ivabradine and its N-demethylated metabolite. vulcanchem.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte of interest throughout the analytical process.
During method development, the near-identical physicochemical properties of N-Demethyl Ivabradine D6 Hydrochloride to the non-labeled N-Demethyl Ivabradine ensure that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response are critical for compensating for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects. vulcanchem.com
Validation of these analytical methods typically involves assessing parameters such as specificity, linearity, accuracy, precision, recovery, and stability. The inclusion of this compound allows for a more accurate determination of these parameters, leading to a highly reliable and reproducible quantitative assay.
Table 1: Key Parameters in Analytical Method Validation
| Validation Parameter | Role of this compound |
| Specificity | Ensures that the signal detected corresponds only to the analyte of interest, with the internal standard providing a distinct mass-to-charge ratio (m/z) for differentiation. |
| Linearity | The consistent response ratio of the analyte to the internal standard across a range of concentrations establishes the method's linear range. |
| Accuracy & Precision | By normalizing the analyte's response to that of the internal standard, variability is minimized, leading to higher accuracy (closeness to the true value) and precision (reproducibility of measurements). |
| Recovery | The internal standard helps to correct for any loss of the analyte during sample extraction and processing, providing a more accurate measure of the true concentration. |
| Matrix Effect | Compensates for the suppression or enhancement of the analyte's ionization in the mass spectrometer caused by other components in the biological matrix. |
Significance in Quality Control of Pharmaceutical Research Materials and Assays
In the realm of pharmaceutical research, maintaining stringent quality control is essential. This compound plays a significant role in the quality control of research materials and the assays used to evaluate them. By serving as an internal standard, it ensures the consistency and reliability of analytical results over time and across different batches of materials.
For instance, in pharmacokinetic studies, the accurate measurement of drug and metabolite concentrations in biological samples is critical. The use of this compound in these assays provides confidence that the observed variations in drug levels are due to physiological processes and not analytical variability. This is crucial for making informed decisions about a drug candidate's profile.
Furthermore, in the synthesis and characterization of new batches of Ivabradine or its metabolites for research purposes, this compound can be used in quantitative assays to confirm the concentration and purity of the synthesized compounds.
Establishment and Certification of Analytical Reference Standards for Research Purity
The establishment of this compound as a certified analytical reference standard is a meticulous process that underscores its reliability. Reference standards are highly characterized materials that serve as a benchmark for analytical measurements. The certification of a reference standard involves a comprehensive evaluation of its identity, purity, and concentration.
The process typically includes:
Structural Elucidation: Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Assessment: Determination of the chemical purity using high-performance liquid chromatography (HPLC) or gas chromatography (GC), often with multiple detection methods. The presence of any impurities, including the non-labeled compound, is quantified.
Isotopic Purity: Measurement of the degree of deuterium (B1214612) incorporation and the absence of isotopic variants that could interfere with the analysis.
Assigned Value (Concentration): Accurate determination of the concentration of the standard solution, often through quantitative NMR (qNMR) or by weighing a highly pure solid material.
Once certified, this compound serves as a reliable reference point for the calibration of analytical instruments and for the validation of analytical methods, ensuring the traceability and comparability of analytical results across different laboratories and studies.
Emerging Research Perspectives and Methodological Advancements
Integration with High-Resolution Mass Spectrometry (HRMS) for Enhanced Characterization
The coupling of stable isotope-labeled standards like N-Demethyl Ivabradine (B130884) D6 Hydrochloride with High-Resolution Mass Spectrometry (HRMS) represents a significant leap forward in bioanalytical accuracy and confidence. HRMS instruments, with their ability to determine mass with high precision, allow for the unambiguous differentiation of the deuterated standard from the endogenous analyte and other complex matrix components. nih.govnih.gov
The use of N-Demethyl Ivabradine D6 Hydrochloride in HRMS workflows offers several advantages:
Increased Specificity: HRMS can resolve isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. This is crucial in complex biological matrices where numerous metabolites and other molecules are present. clearsynth.com
Reduced Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a major challenge in quantitative bioanalysis. nih.govnih.gov As this compound co-elutes with the non-labeled analyte and experiences similar matrix effects, it provides a more accurate correction factor, leading to more reliable quantification. clearsynth.com
Enhanced Confidence in Identification: The high mass accuracy of HRMS, combined with the known isotopic shift of the D6 label, provides a high degree of confidence in the identification and quantification of N-desmethyl ivabradine, even at very low concentrations. nih.govspectroscopyonline.com
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C26H28D6N2O5 • HCl | caymanchem.com |
| Formula Weight | 497.1 | caymanchem.com |
| CAS Number | 2804269-05-2 | caymanchem.com |
| Isotopic Purity | ≥98% | researchgate.net |
| Primary Application | Internal standard for LC-MS/GC-MS | caymanchem.com |
Application in Targeted Metabolomics and Flux Analysis Research
While primarily used for quantifying a single metabolite, the principles underpinning the use of this compound are central to the fields of targeted metabolomics and metabolic flux analysis. These disciplines aim to quantify a suite of metabolites or trace their metabolic pathways, respectively. nih.govnih.gov
In targeted metabolomics , a panel of known metabolites is quantified. While this compound is specific to one metabolic pathway, its application highlights the importance of using stable isotope-labeled internal standards for each analyte in the panel to achieve accurate and reproducible results. ukisotope.com This approach is critical for understanding the broader physiological or pathological state.
Metabolic flux analysis utilizes stable isotopes to trace the flow of atoms through metabolic pathways. nih.govwikipedia.org For instance, a substrate labeled with a stable isotope (e.g., 13C-glucose) is introduced into a biological system, and the rate of appearance of the label in downstream metabolites is measured. acs.org While this compound itself is not a tracer for flux analysis, its role as a quantification standard is vital for accurately measuring the concentrations of the labeled and unlabeled metabolites, which is essential for calculating metabolic flux rates. nih.govresearchwithrutgers.com The precision afforded by using such standards is crucial for the mathematical modeling required in these studies. mdpi.com
Automation and High-Throughput Analysis in Quantitative Bioanalytical Workflows
The demand for faster and more efficient drug development and clinical diagnostics has spurred the adoption of automation and high-throughput screening (HTS) in bioanalytical laboratories. nih.govyoutube.com Stable isotope-labeled standards like this compound are indispensable in these automated workflows.
The integration of robotic sample preparation systems with advanced analytical instruments like LC-MS/MS allows for the analysis of thousands of samples per day. nih.govyoutube.com In this high-throughput environment, the robustness and reliability of the analytical method are paramount. The use of a deuterated internal standard like this compound minimizes the impact of variability that can be introduced by automated liquid handling and processing steps, ensuring data quality across large sample batches. researchgate.net The clear mass differentiation of the D6 standard simplifies automated data processing and peak integration, further enhancing the efficiency of high-throughput analysis. nih.gov
Table 2: Research Applications and Methodological Advancements
| Area of Advancement | Role of this compound | Key Benefits |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly specific and accurate internal standard. | Enhanced specificity, reduced matrix effects, and confident analyte identification. nih.govnih.govclearsynth.com |
| Targeted Metabolomics | Serves as a model for the use of stable isotope standards for accurate quantification of multiple metabolites. | Improved accuracy and precision in multiplexed assays. ukisotope.com |
| Metabolic Flux Analysis | Enables precise quantification of metabolites, a prerequisite for accurate flux calculations. | Reliable data for modeling metabolic pathway dynamics. nih.govnih.gov |
| Automation and High-Throughput Analysis | Ensures robustness and simplifies data processing in automated workflows. | Increased efficiency, reliability, and data quality in large-scale studies. nih.govnih.gov |
Future Directions in Stable Isotope-Labeled Metabolite Research and Application
The field of stable isotope-labeled compounds is continually advancing, with several future directions promising to further enhance the utility of molecules like this compound.
Advanced Labeling Strategies: While deuterium (B1214612) labeling is cost-effective, the use of other stable isotopes like 13C and 15N can offer advantages, such as eliminating the potential for isotopic exchange that can sometimes occur with deuterium. acanthusresearch.com Future research may explore the synthesis of N-desmethyl ivabradine with these heavier isotopes for even greater analytical robustness.
Expanding "Omics" Applications: The integration of metabolomics with other "omics" disciplines (genomics, proteomics, transcriptomics) is a powerful approach for a systems-level understanding of biology. The precise quantification enabled by stable isotope-labeled standards is fundamental to building the accurate datasets required for these multi-omics studies. nih.gov
Personalized Medicine: The accurate measurement of drug metabolites in individual patients is a cornerstone of personalized medicine. Robust bioanalytical methods using stable isotope-labeled standards can help tailor drug dosages and treatment regimens to a patient's specific metabolic profile, potentially improving efficacy and reducing adverse effects. metsol.com
Improved Synthesis and Accessibility: Ongoing developments in synthetic chemistry are making the production of complex labeled molecules more efficient and cost-effective. researchgate.netacs.org This will likely lead to a wider availability of a greater variety of labeled metabolites for research.
Q & A
Q. How is N-Demethyl Ivabradine D6 Hydrochloride synthesized and characterized in preclinical studies?
this compound is synthesized via deuterium labeling of the parent compound Ivabradine hydrochloride, targeting the demethylated metabolite. Characterization involves liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic purity and nuclear magnetic resonance (NMR) for structural validation. Stability studies under varying pH and temperature conditions are critical to ensure integrity during experimental workflows .
Q. What analytical methods are employed to verify the purity and stability of this compound in experimental settings?
High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity (≥98%). Fourier-transform infrared spectroscopy (FTIR) confirms molecular structure and absence of drug-excipient interactions, while differential scanning calorimetry (DSC) assesses thermal stability. Deuterium incorporation is validated using mass spectrometry to ensure isotopic fidelity .
Q. What is the role of this compound in studying Ivabradine’s metabolic pathways?
As a deuterated metabolite, it serves as a tracer in pharmacokinetic studies to elucidate hepatic metabolism via cytochrome P450 enzymes. Isotopic labeling allows differentiation between endogenous and exogenous metabolites in mass spectrometry, enabling precise quantification of metabolic clearance rates and half-life determination in vitro (e.g., hepatocyte assays) and in vivo .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo activity data for this compound?
Discrepancies often arise from differences in protein binding, tissue distribution, or metabolite accumulation. Methodological solutions include:
- Physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions.
- Microsomal stability assays to compare metabolic rates across species.
- Plasma protein binding studies (e.g., equilibrium dialysis) to assess free drug availability. Contradictory data should be reconciled using multi-compartment models and validated with radiolabeled tracer techniques .
Q. What experimental design strategies optimize the formulation of sustained-release preparations containing Ivabradine metabolites?
Quality by Design (QbD) frameworks are critical. For example:
- Factorial design (e.g., 3² full factorial) to optimize excipient ratios (e.g., nano-cellulose) and coating thickness for controlled release.
- Risk assessment matrices to identify critical quality attributes (CQAs) like disintegration time and drug release profiles.
- In vitro-in vivo correlation (IVIVC) studies using dissolution testing and pharmacokinetic sampling to validate sustained-release efficacy .
Q. How can computational modeling predict the interaction of this compound with cardiac ion channels?
Molecular docking and molecular dynamics (MD) simulations are used to study binding affinity to hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Key steps include:
Q. What methodological challenges arise in cross-species extrapolation of this compound’s pharmacokinetics?
Species-specific differences in CYP3A4/5 activity and renal clearance mechanisms can skew translational outcomes. Solutions include:
- Comparative liver microsome assays to quantify metabolic rates across species.
- Allometric scaling adjusted for enzyme expression levels.
- Chimeric mouse models with humanized hepatic enzymes to improve predictive accuracy .
Methodological Notes
- Data Contradiction Analysis : Use Bland-Altman plots or Deming regression for analytical method comparisons. For pharmacokinetic conflicts, apply Akaike information criterion (AIC) to select the most robust model .
- Advanced Instrumentation : High-resolution mass spectrometry (HRMS) and cryo-electron microscopy (cryo-EM) are recommended for structural and mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
